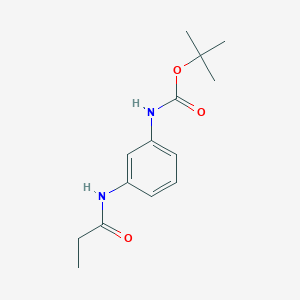![molecular formula C20H21ClN2O3 B268814 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B268814.png)
2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide, commonly known as CPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. In
科学的研究の応用
CPP has been widely used in scientific research as a tool to study the role of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes in various biological processes. 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes are involved in signal transduction pathways, and their dysregulation has been implicated in several diseases, including cancer, diabetes, and neurodegenerative disorders. CPP has been shown to inhibit the activity of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes, which makes it a valuable tool for studying the role of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide in disease pathogenesis.
作用機序
CPP is a potent inhibitor of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes, which are involved in various cellular processes, including cell growth, differentiation, and apoptosis. 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes are activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to their translocation to the cell membrane and subsequent phosphorylation of downstream targets. CPP binds to the catalytic domain of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes and prevents their activation by DAG and calcium ions. This results in the inhibition of downstream signaling pathways and cellular processes that are regulated by 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes.
Biochemical and Physiological Effects
CPP has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that CPP inhibits the proliferation of cancer cells and induces apoptosis in cancer cells. CPP has also been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that CPP has anti-inflammatory effects and can reduce the severity of inflammation in animal models of inflammatory diseases. CPP has also been shown to have neuroprotective effects and can prevent neuronal degeneration in animal models of neurodegenerative disorders.
実験室実験の利点と制限
CPP has several advantages and limitations for lab experiments. One of the main advantages of CPP is its potency and specificity for 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes. This makes it a valuable tool for studying the role of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes in various biological processes. However, one of the limitations of CPP is its potential toxicity at high concentrations. CPP has been shown to have cytotoxic effects on some cell types, which limits its use in certain experiments. Additionally, CPP has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
将来の方向性
CPP has several potential future directions for scientific research. One area of interest is the development of CPP analogs with improved potency and selectivity for specific 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide isoforms. Another area of interest is the use of CPP in combination with other drugs or therapies to enhance their efficacy. Additionally, the role of 2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide enzymes in disease pathogenesis is still not fully understood, and further research using CPP as a tool could provide valuable insights into the mechanisms underlying various diseases.
合成法
CPP can be synthesized through a multistep process involving the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chloroacetophenone. This intermediate is then reacted with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, CPP. The synthesis method has been optimized to produce high yields and purity of CPP.
特性
製品名 |
2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide |
|---|---|
分子式 |
C20H21ClN2O3 |
分子量 |
372.8 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C20H21ClN2O3/c1-14(26-18-7-3-2-6-17(18)21)19(24)22-16-10-8-15(9-11-16)20(25)23-12-4-5-13-23/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24) |
InChIキー |
LJPQQLHHRFJTGI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=CC=C3Cl |
正規SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2)OC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)
![4,5-Dimethyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B268741.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-(2-methoxyethoxy)benzamide](/img/structure/B268742.png)
![4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268743.png)


![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)
![N-[3-(acetylamino)phenyl]-3-propoxybenzamide](/img/structure/B268751.png)
![N-[5-(butyrylamino)-2-chlorophenyl]isonicotinamide](/img/structure/B268752.png)
![N-[3-(isobutyrylamino)phenyl]isonicotinamide](/img/structure/B268755.png)
![Methyl 4-{[2-(methylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B268757.png)
![Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate](/img/structure/B268758.png)